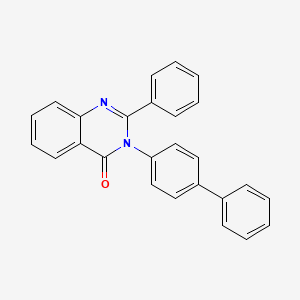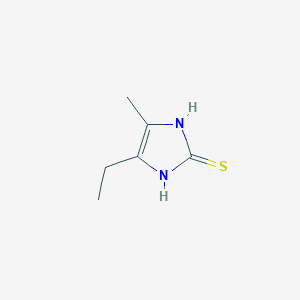![molecular formula C22H24BrN5O2 B10876655 N'-{(3Z)-5-bromo-1-[(4-methylpiperazin-1-yl)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-4-methylbenzohydrazide](/img/structure/B10876655.png)
N'-{(3Z)-5-bromo-1-[(4-methylpiperazin-1-yl)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-4-methylbenzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound is an indolinone derivative with the chemical formula C20H23N5O. Its systematic name is (3Z)-1-[(4-methylpiperazin-1-yl)methyl]-3-(2-phenylhydrazin-1-ylidene)-2,3-dihydro-1H-indol-2-one.
- It features a fused indole ring system and a hydrazide functional group, making it structurally intriguing.
- The compound’s molecular weight is 349.44 g/mol.
Preparation Methods
- Unfortunately, specific synthetic routes and industrial production methods for this compound are not readily available in the literature. research articles may provide insights into its synthesis.
- You might explore related studies or patents to uncover any proprietary methods used for large-scale production.
Chemical Reactions Analysis
Reactivity: This compound likely undergoes various reactions due to its functional groups.
Common Reagents and Conditions:
Major Products: The products formed depend on the specific reaction conditions. Isolation and characterization of these products would require experimental data.
Scientific Research Applications
Chemistry: Researchers might investigate its reactivity, stability, and potential as a building block for other compounds.
Biology: The compound could be evaluated for biological activity, such as enzyme inhibition or receptor binding.
Medicine: Its pharmacological properties may be relevant for drug discovery, especially if it interacts with specific targets.
Industry: If scalable synthesis becomes feasible, applications in materials science or pharmaceuticals could emerge.
Mechanism of Action
- Unfortunately, detailed information on its mechanism of action is scarce. Further studies are needed to elucidate how it exerts its effects.
- Molecular targets and pathways remain unexplored, but computational modeling or in vitro experiments could provide insights.
Comparison with Similar Compounds
Uniqueness: Highlighting its uniqueness requires a comparison with structurally related compounds. Unfortunately, I don’t have a list of similar compounds at the moment.
Similar Compounds: You might explore related indolinone derivatives, hydrazides, or compounds with similar functional groups.
Remember that scientific progress continually uncovers new information, so staying up-to-date with the latest research is essential
Properties
Molecular Formula |
C22H24BrN5O2 |
|---|---|
Molecular Weight |
470.4 g/mol |
IUPAC Name |
N-[5-bromo-2-hydroxy-1-[(4-methylpiperazin-1-yl)methyl]indol-3-yl]imino-4-methylbenzamide |
InChI |
InChI=1S/C22H24BrN5O2/c1-15-3-5-16(6-4-15)21(29)25-24-20-18-13-17(23)7-8-19(18)28(22(20)30)14-27-11-9-26(2)10-12-27/h3-8,13,30H,9-12,14H2,1-2H3 |
InChI Key |
RJMBZRUOYPHEIT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N=NC2=C(N(C3=C2C=C(C=C3)Br)CN4CCN(CC4)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{3-[(2,4-dimethylphenyl)amino]-3-oxopropyl}-2-{[(4-methoxyphenyl)carbonyl]amino}benzamide](/img/structure/B10876583.png)
![3-{8,9-dimethyl-2-[({[(1Z)-1-phenylethylidene]amino}oxy)methyl]-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl}propan-1-ol](/img/structure/B10876593.png)
![2-Methylpropyl 7-(4-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B10876598.png)

![(4Z)-4-{1-[(3-hydroxypropyl)amino]ethylidene}-2-(4-methoxyphenyl)-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10876608.png)

![N-[3-cyano-1-(furan-2-ylmethyl)-4,5-dimethyl-1H-pyrrol-2-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B10876617.png)
![methyl [(4Z)-1-(4-fluorophenyl)-4-(1-{[3-(morpholin-4-yl)propyl]amino}ethylidene)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10876624.png)
![N-phenyl-4-[5-(thiophen-2-yl)-2H-tetrazol-2-yl]piperidine-1-carbothioamide](/img/structure/B10876628.png)
![8-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B10876631.png)
![(4Z)-4-{1-[(2-methoxyethyl)amino]ethylidene}-2-(4-methoxyphenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10876659.png)
![methyl {(4Z)-1-(1,3-benzothiazol-2-yl)-4-[1-(cyclopentylamino)ethylidene]-5-oxo-4,5-dihydro-1H-pyrazol-3-yl}acetate](/img/structure/B10876660.png)
![N'-[(E)-(3-hydroxy-1-benzothiophen-2-yl)methylidene]-2-phenoxyacetohydrazide](/img/structure/B10876668.png)
![N'-{(3Z)-5-bromo-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}-4-(dimethylamino)benzohydrazide](/img/structure/B10876670.png)
